1,2,3-Tribromooxanthrene

Description

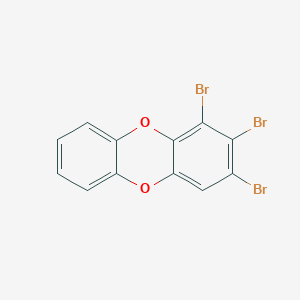

Oxanthrene derivatives typically consist of a tricyclic aromatic system with oxygen substitution. Tribromooxanthrene likely features three bromine atoms positioned on the oxanthrene core, altering its electronic, steric, and reactive properties. Bromination patterns in aromatic systems are critical for modulating properties such as solubility, stability, and biological activity . For example, brominated indoles (e.g., 2,3,5,6-tetrabromoindole) exhibit strong antimicrobial activity due to halogen-induced electron withdrawal and enhanced molecular rigidity .

Properties

CAS No. |

103456-38-8 |

|---|---|

Molecular Formula |

C12H5Br3O2 |

Molecular Weight |

420.88 g/mol |

IUPAC Name |

1,2,3-tribromodibenzo-p-dioxin |

InChI |

InChI=1S/C12H5Br3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H |

InChI Key |

KZPCRMUPGLGTEF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br |

Other CAS No. |

103456-38-8 |

Synonyms |

TRIBROMODIBENZO-PARA-DIOXIN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2,3-Tribromooxanthrene vs. Brominated Indoles

Key Insight: Brominated indoles like 2,3,5,6-tetrabromoindole demonstrate that bromine placement directly impacts bioactivity. Tribromooxanthrene’s tricyclic structure may offer enhanced π-π stacking for enzyme binding compared to monocyclic indoles .

Comparison with Triazole-Based Inhibitors

Triazole derivatives (e.g., 1,2,3-triazolylmethaneboronate) are potent β-lactamase inhibitors (Ki = 90 nM for compound 6q) . Unlike brominated aromatics, triazoles rely on nitrogen-rich heterocycles for metal coordination and hydrogen bonding. However, brominated systems like Tribromooxanthrene could exhibit complementary mechanisms, such as halogen bonding with enzyme active sites .

Key Insight : While triazoles excel in tunability, brominated aromatics may offer superior thermal stability and resistance to metabolic degradation .

Analytical Challenges

Brominated isomers (e.g., 1,2,3- vs. 1,2,4-tribromo compounds) are notoriously difficult to separate due to similar polarity and mass spectra. Techniques like GC-MS and NMR, as used for methylxanthines () and tetrabromoindole (), are essential for distinguishing regioisomers. For Tribromooxanthrene, advanced chromatography (HPLC with halogen-specific detectors) would be critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.